![molecular formula C25H43NO17 B602123 Acarbose EP Impurity H CAS No. 196944-81-7](/img/structure/B602123.png)
Acarbose EP Impurity H
Overview
Description
Acarbose EP Impurity H is an impurity synthesized during the formation of Acarbose . Acarbose is a complex oligosaccharide belonging to the class of drugs known as alpha-glucosidase inhibitors . It may also inhibit pancreatic alpha-amylase that catalyzes the first step of starch digestion .
Molecular Structure Analysis
The molecular formula of Acarbose EP Impurity H is C25H43NO17 . The molecular weight is 629.61 . The IUPAC name is O-4,6-dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose .Scientific Research Applications
Antifungal Applications
Pseudoacarbose: has shown potential in mitigating candidiasis by targeting the α-glucosidase enzyme in Candida albicans. This approach can lead to defects in cell wall integrity, reduced adhesion, and diminished pathogenicity, offering a novel strategy to combat fungal infections .
Diabetes Mellitus Type 2 Management
As an impurity of Acarbose, Pseudoacarbose may share similar pharmacological properties. Acarbose is used to manage diabetes mellitus type 2 by inhibiting α-glucosidase, which is crucial in carbohydrate digestion. Research into Pseudoacarbose’s role in this application could provide insights into more effective diabetes treatments .
Biofilm Formation Inhibition
The inhibition of α-glucosidase by Pseudoacarbose can impair the morphological switching of Candida albicans, which is essential for biofilm formation. This property can be harnessed to prevent the development of resistant biofilms in clinical settings .
Pharmaceutical Research and Development
Pseudoacarbose: can serve as an analytical or API impurity standard for HPLC, aiding in the quality control and development of pharmaceuticals. Its role as a synthetic intermediate can also be explored for creating new therapeutic compounds .
Glycomimetics Research
As a pseudo-sugar, Pseudoacarbose is a candidate for glycomimetics research. Glycomimetics are carbohydrate mimic drugs that have applications in various biological contexts, including the modulation of immune responses and the treatment of metabolic disorders .
Enzyme Inhibitor Studies
Pseudoacarbose: ’s ability to inhibit α-glucosidase makes it a valuable compound for studying enzyme inhibition mechanisms. This research can lead to the discovery of new inhibitors that can be used to treat diseases where enzyme activity is a contributing factor .
Drug Repurposing
The potential of Pseudoacarbose in various therapeutic applications opens avenues for drug repurposing. By understanding its mechanism of action, it can be repurposed for treating conditions beyond its original intended use .
Nutrient Acquisition and Immune Evasion
Research into Pseudoacarbose ’s impact on nutrient acquisition and immune evasion pathways in pathogens can provide insights into novel therapeutic strategies. This can lead to the development of drugs that can better manage infections and diseases where these pathways are critical .
properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCWNOWTVDOJBL-HVCYSHKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoacarbose | |
CAS RN |
196944-81-7 | |
Record name | Pseudoacarbose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOACARBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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